molecular formula C25H20N2O5S B2552410 (Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1005968-23-9

(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2552410
CAS No.: 1005968-23-9
M. Wt: 460.5
InChI Key: RZQQEDLGPBHSKK-QPLCGJKRSA-N
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Description

The compound (Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate features a benzo[d]thiazole core substituted with a methoxy group at position 4. The imino linkage connects a 4-benzoylbenzoyl moiety, while the acetate ester group at position 3 enhances its lipophilicity.

Properties

IUPAC Name

methyl 2-[2-(4-benzoylbenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5S/c1-31-19-12-13-20-21(14-19)33-25(27(20)15-22(28)32-2)26-24(30)18-10-8-17(9-11-18)23(29)16-6-4-3-5-7-16/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQQEDLGPBHSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and underlying mechanisms of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with acetic acid derivatives under controlled conditions. The process is characterized by the formation of imine linkages and the incorporation of methoxy and benzoyl groups, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various benzothiazole derivatives, including those related to this compound. These studies often utilize standard methods such as the cup plate method to assess antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus.

Compound Microorganism Activity Reference
Compound AE. coliInhibitory
Compound BS. aureusInhibitory

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays, including MTT assays against several cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colorectal cancer).

Cell Line IC50 (µM) Selectivity Reference
MCF-75.0High
A54910.0Moderate
HT-298.0Moderate

The mechanism by which this compound exerts its biological effects may involve the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis. The presence of methoxy and benzoyl groups enhances its lipophilicity, facilitating cellular uptake.

Case Studies

  • Antibacterial Study : In a study evaluating various thiazole derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity at concentrations as low as 1 µg/mL against E. coli and S. aureus .
  • Anticancer Evaluation : A series of benzothiazole derivatives were tested for their cytotoxic effects on breast cancer cell lines, revealing that modifications similar to those in this compound resulted in IC50 values ranging from 1.8 µM to 10 µM, indicating potent anticancer properties .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with benzothiazole moieties exhibit significant anticancer properties. Studies have shown that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to (Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate have been evaluated for their ability to target receptor tyrosine kinases involved in tumor growth, such as VEGFR and EGFR .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of benzothiazole derivatives in models of neurodegenerative diseases like Alzheimer's disease. These compounds have shown potential as acetylcholinesterase inhibitors, which could help in managing cognitive decline associated with such conditions . The mechanism involves enhancing acetylcholine levels by inhibiting its breakdown, thereby improving synaptic transmission.

Antimicrobial Properties

Benzothiazole derivatives are also recognized for their antimicrobial activity. Research has demonstrated that certain derivatives exhibit significant antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways.

Case Studies

StudyFindings
Synthesis and Evaluation of Benzothiazole Derivatives This study synthesized various benzothiazole derivatives and tested their anticancer activity against human cancer cell lines. The results showed that specific compounds exhibited IC50 values in the micromolar range, indicating potent activity against cancer cells .
Neuroprotective Activity of Benzothiazole Compounds In vitro assays demonstrated that certain benzothiazole derivatives significantly inhibited acetylcholinesterase activity, with some compounds showing IC50 values lower than 5 µM. This suggests their potential use in treating Alzheimer's disease .
Antimicrobial Activity Assessment A series of benzothiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity, with some compounds achieving minimum inhibitory concentrations (MICs) below 10 µg/mL .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzo[d]thiazole Derivatives

A structurally similar compound, (Z)-methyl 2-(2-((4-(pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate (), shares the benzo[d]thiazole backbone but differs in substituents:

  • Position 6 : Sulfamoyl (-SO₂NH₂) vs. methoxy (-OCH₃).
  • Benzoyl Group : 4-Pentyloxy (-OCH₂CH₂CH₂CH₂CH₃) vs. 4-benzoylbenzoyl.

Hypothesized Effects :

  • The sulfamoyl group may increase aqueous solubility and hydrogen-bonding capacity compared to methoxy .
  • The pentyloxy chain could enhance lipophilicity, influencing membrane permeability in biological systems.
Table 1: Substituent Comparison
Compound Position 6 Substituent Benzoyl Group Modification
Target Compound Methoxy (-OCH₃) 4-Benzoylbenzoyl
Analog () Sulfamoyl (-SO₂NH₂) 4-Pentyloxy

Comparison with Sulfonylurea Herbicides

lists sulfonylurea herbicides like triflusulfuron methyl ester, which share ester functionalities but feature triazine rings instead of benzo[d]thiazole. Key differences:

  • Core Structure : Triazine (1,3,5-triazine) vs. benzo[d]thiazole.
  • Functional Groups: Sulfonylurea (-SO₂NHC(O)NH-) vs. imino-linked benzoyl groups.

Implications :

  • The triazine core in sulfonylureas is critical for herbicidal activity via acetolactate synthase inhibition .

Thiazole-Containing Intermediates

describes thiazole derivatives like 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid, which share aromatic thiazole systems but lack the imino and ester groups.

Physical Properties :

  • Melting points of thiazole intermediates (e.g., 139.5–140°C) suggest that the target compound’s melting point may vary significantly based on its larger, more complex substituents .

Research Implications and Limitations

While direct data on the target compound are absent in the evidence, structural analogs provide insights:

  • Synthetic Pathways : Adjusting pH during esterification (as in ) may be relevant for synthesizing the target compound’s acetate group.
  • Property Prediction : The sulfamoyl and pentyloxy groups in analogs highlight strategies to modulate solubility and bioavailability.

Table 2: Key Hypotheses Based on Structural Analogs

Feature Target Compound Hypothesis Supporting Evidence
Solubility Moderate (methoxy group)
Lipophilicity High (benzoyl and ester groups)
Potential Applications Pharmaceuticals or optoelectronics

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